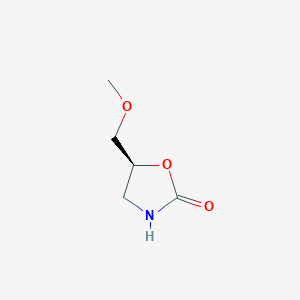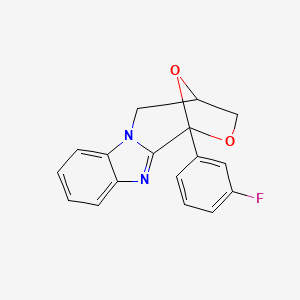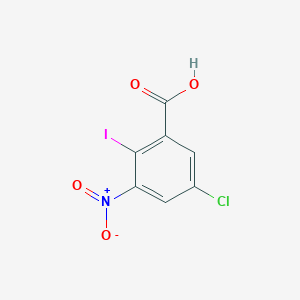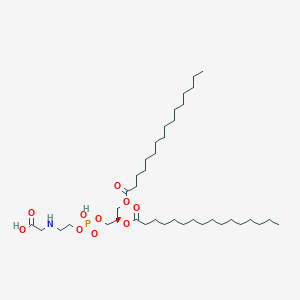
2-((2-((((R)-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and phosphoric acid esters. Its unique configuration makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, phosphorylation, and amidation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it valuable for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the production of specialized materials and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O-{Hydroxy[(2R)-2-(palmitoyloxy)-3-(pentadecanoyloxy)propoxy]phosphoryl}-L-serine
- Hexadecanoic acid, (1R)-2-[[[(2S)-2-amino-2-carboxyethoxy]hydroxyphosphinyl]oxy]-1-[[(1-oxopentadecyl)oxy]methyl]ethyl ester
Uniqueness
Compared to similar compounds, 2-((2-(((®-2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)ethyl)amino)acetic acid stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C39H76NO10P |
|---|---|
Molecular Weight |
750.0 g/mol |
IUPAC Name |
2-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]acetic acid |
InChI |
InChI=1S/C39H76NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(43)47-34-36(35-49-51(45,46)48-32-31-40-33-37(41)42)50-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,40H,3-35H2,1-2H3,(H,41,42)(H,45,46)/t36-/m1/s1 |
InChI Key |
DLVHBGVBQNLPLD-PSXMRANNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


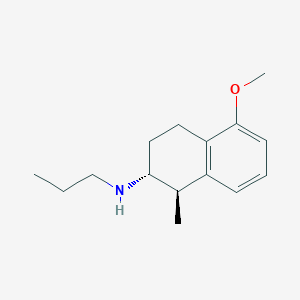
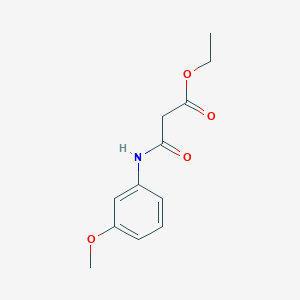
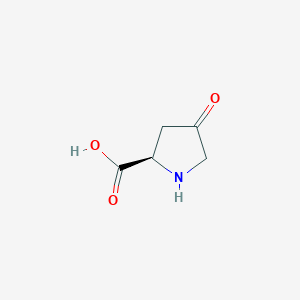
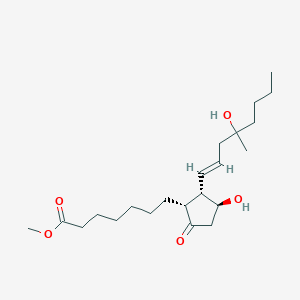
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
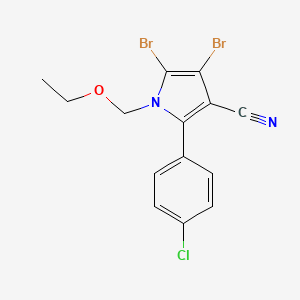
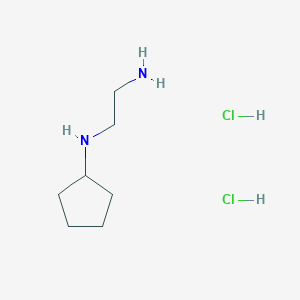
![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
